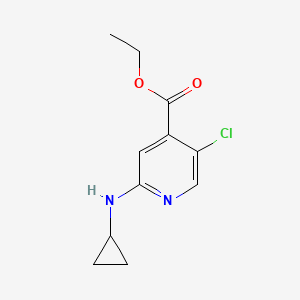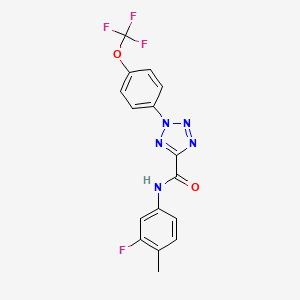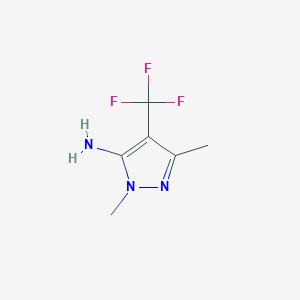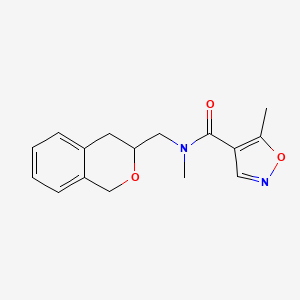
N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C21H23F2N3O5S and its molecular weight is 467.49. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Insecticide Efficacy
A unique chemical structure characterizes flubendiamide, showing extremely strong insecticidal activity, particularly against lepidopterous pests, including resistant strains. Its novel mode of action, distinguished by discriminative larval body contraction symptoms, and its safety for non-target organisms underscore its potential as an integral part of insect resistance and integrated pest management programs (Tohnishi et al., 2005).
Antibacterial Activity
Sulfone derivatives containing 1,3,4-oxadiazole moieties, specifically 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, exhibit superior antibacterial activities against rice bacterial leaf blight. This compound not only shows promising in vitro and in vivo antibacterial effectiveness but also enhances plant resistance mechanisms and improves overall plant health (Shi et al., 2015).
Antiandrogen Activity
The study of 3-(substituted thio)-2-hydroxypropionanilides and their sulfones and sulfoxides derivatives has led to the discovery of novel, potent antiandrogens. These compounds, particularly those with a trifluoromethyl series, exhibit either partial androgen agonist activity or pure antagonistic effects, highlighting their potential in treating androgen-responsive diseases (Tucker et al., 1988).
Cyclooxygenase-2 Inhibition
Fluorine atom introduction into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has significantly increased COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522. This compound is under phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain, showcasing the therapeutic potential of selective cyclooxygenase-2 inhibition (Hashimoto et al., 2002).
Neuroprotective Drug Potential
YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, demonstrates efficient protection against hypoxia/reoxygenation-induced neuronal cell damage. This specificity for NCX3 over other isoforms, without significantly affecting extracellular Na+-dependent Ca2+ efflux, positions YM-244769 as a valuable tool for neurological research and potential therapeutic applications in neuroprotection (Iwamoto & Kita, 2006).
Sulfonyl-1,2,3-triazoles in Synthetic Chemistry
Sulfonyl-1,2,3-triazoles, accessible through copper-catalyzed azide-alkyne cycloaddition, serve as stable precursors for generating reactive intermediates used in heterocyclic compound synthesis. This highlights their role in introducing nitrogen atoms into critical heterocycles, underpinning their importance in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).
Propiedades
IUPAC Name |
N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O5S/c1-14-11-17(7-8-18(14)23)32(29,30)26-9-2-10-31-19(26)13-25-21(28)20(27)24-12-15-3-5-16(22)6-4-15/h3-8,11,19H,2,9-10,12-13H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDUCZKZQQFKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2878669.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2878670.png)


![3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride](/img/structure/B2878676.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2878678.png)

![2-[(2-methylcyclopropanecarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2878680.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2878682.png)

![3-(2-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2878687.png)
![8-bromo-5-((3,4-dimethylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2878688.png)
